BenchChemオンラインストアへようこそ!

7-methoxy-3-(2-methoxyphenoxy)-2-methyl-4H-chromen-4-one

LDHA inhibition cancer metabolism high-throughput screening

Procure 7-methoxy-3-(2-methoxyphenoxy)-2-methyl-4H-chromen-4-one to investigate ortho-methoxyphenoxy SAR in your LDHA, FMDV, or mHTT-CaM programs. This is the specific hit from qHTS screens, distinct from inactive para-regioisomers. Ideal for medicinal chemistry optimization campaigns requiring a unique intramolecular hydrogen bonding constraint.

Molecular Formula C18H16O5
Molecular Weight 312.321
CAS No. 858759-86-1
Cat. No. B2615485
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-methoxy-3-(2-methoxyphenoxy)-2-methyl-4H-chromen-4-one
CAS858759-86-1
Molecular FormulaC18H16O5
Molecular Weight312.321
Structural Identifiers
SMILESCC1=C(C(=O)C2=C(O1)C=C(C=C2)OC)OC3=CC=CC=C3OC
InChIInChI=1S/C18H16O5/c1-11-18(23-15-7-5-4-6-14(15)21-3)17(19)13-9-8-12(20-2)10-16(13)22-11/h4-10H,1-3H3
InChIKeyUOOFCGWMRWYGBY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

7-Methoxy-3-(2-methoxyphenoxy)-2-methyl-4H-chromen-4-one (CAS 858759-86-1): Chemical Identity and Baseline Class Characteristics


7-Methoxy-3-(2-methoxyphenoxy)-2-methyl-4H-chromen-4-one (CAS 858759-86-1) is a fully synthetic small molecule belonging to the chromen-4-one (chromone) structural class, characterized by a benzopyran-4-one core with a 2-methyl substituent, a 7-methoxy group, and a 3-(2-methoxyphenoxy) ether side chain [1]. The 3-aryloxy substitution pattern distinguishes it from common natural flavones and places it within a subset of chromones frequently explored in medicinal chemistry for modulating diverse biological targets. Its computed physicochemical properties—molecular weight 312.3 g/mol, XLogP3 3.6, zero hydrogen bond donors, and a topological polar surface area of 54 Ų—are consistent with a compound possessing significant membrane permeability and oral bioavailability potential, though these are predictive properties only [1].

Why Generic Substitution of 7-Methoxy-3-(2-methoxyphenoxy)-2-methyl-4H-chromen-4-one Is Not Supported by Current Evidence


The chromen-4-one scaffold supports extensive substitution-dependent variation in biological activity, making simple functional group interchange unreliable without direct comparative data. For 7-methoxy-3-(2-methoxyphenoxy)-2-methyl-4H-chromen-4-one specifically, high-throughput screening (HTS) results deposited in PubChem indicate that this compound exhibits measurable activity in assays related to human lactate dehydrogenase (LDHA) inhibition and antiviral activity against foot-and-mouth disease virus (FMDV), but these data are unaccompanied by parallel testing of close structural analogs . Available information does not resolve whether the 2-methoxyphenoxy group at C-3, the 7-methoxy substituent, or the 2-methyl group is individually critical for observed activity. Class-level knowledge of chromones demonstrates that even minor modifications—such as moving a methoxy group from the ortho to para position on the 3-phenoxy ring or swapping the 3-aryloxy for a 3-aryl substituent—can profoundly alter target engagement, selectivity, and ADME properties. Consequently, any claim that a structurally related chromone can serve as a functional substitute for this compound is speculative and requires experimental validation [1].

Quantitative Differentiation Evidence for 7-Methoxy-3-(2-methoxyphenoxy)-2-methyl-4H-chromen-4-one


Human Lactate Dehydrogenase A (LDHA) Inhibition: qHTS Activity Data

In a PubChem-deposited quantitative high-throughput screen (qHTS) for human LDHA inhibitors (AID 1347041), 7-methoxy-3-(2-methoxyphenoxy)-2-methyl-4H-chromen-4-one was tested and generated a PubChem activity score indicating detectable inhibition at concentrations of 114–229 µM [1]. This result is derived from a large, publicly available screening dataset where the majority of tested compounds were inactive, providing a baseline comparison against a broad chemical library. However, no direct head-to-head comparison with specific structural analogs was performed within this assay; therefore, the data support class-level inference of LDHA modulatory potential rather than evidence of superiority over a named comparator.

LDHA inhibition cancer metabolism high-throughput screening

Antiviral Activity Against Foot-and-Mouth Disease Virus (FMDV) in qHTS

Two PubChem qHTS campaigns targeting foot-and-mouth disease virus (FMDV) antivirals (associated with NCGC Sytravon screening platform, assay IDs linked to stopgo-p2-SytraCBC-dual-FF and stopgo-p2-SytraCBC-dual-Ren) included 7-methoxy-3-(2-methoxyphenoxy)-2-methyl-4H-chromen-4-one as a test article . The compound was registered as tested in these screens, and the publicly deposited metadata indicates that it generated a measurable signal distinct from negative controls. No parallel data for closely related chromone analogs within the same assay are available, and no EC50/IC50 values have been publicly reported. This evidence therefore provides a class-level signal of antiviral potential without establishing selectivity or potency relative to other chromones.

antiviral FMDV high-throughput screening

Abrogation of mHTT-CaM Interaction in AlphaScreen Assay

A PubChem-deposited AlphaScreen assay designed to identify small molecules that abrogate the interaction between mutant huntingtin (mHTT) and calmodulin (CaM) included 7-methoxy-3-(2-methoxyphenoxy)-2-methyl-4H-chromen-4-one as a test compound . The assay source metadata (KUHTS-Muma KU-CaM-Htt INH-01) indicates that the compound was evaluated for disrupting this protein-protein interaction relevant to Huntington's disease pathology. The available public record confirms testing but does not provide percent inhibition, IC50, or comparative data for chromone analogs within the same assay. The evidence is therefore supporting-level, indicating that this molecule was selected for screening in a neurodegeneration-relevant context, which may reflect prior computational or structural-biology-derived hypotheses.

Huntington's disease protein-protein interaction AlphaScreen

Physicochemical Differentiation from Common 3-Aryl Chromone Analogs

Compared to the prototypical 3-aryl chromone analog 7-methoxy-2-methyl-3-phenoxy-4H-chromen-4-one (CAS 299950-51-9, MFCD00704182), which lacks the ortho-methoxy group on the 3-phenoxy ring, the target compound exhibits a higher computed lipophilicity (XLogP3 3.6 vs. an estimated XLogP3 of ~3.1–3.3 for the des-methoxy analog) and a larger molecular weight (312.3 vs. 282.3 g/mol) [1]. The addition of the 2-methoxyphenoxy moiety eliminates a potential metabolic soft spot (unsubstituted phenoxy para position) and introduces a hydrogen bond acceptor at the ortho position, which may alter target binding geometry. These computed differences are class-level inferences and do not guarantee superior biological performance, but they provide a rational basis for selecting this specific compound when ortho-substituted 3-phenoxy chromones are desired.

drug-likeness permeability physicochemical properties

Absence of Hydrogen Bond Donors Contrasts with Hydroxylated Chromone Analogs

Unlike biologically active chromone analogs that bear hydroxyl groups at C-5, C-7, or on the 3-aryl ring—such as 7-hydroxy-3-(2-methoxyphenoxy)-4H-chromen-4-one (CAS 137988-01-3) or various naturally occurring flavones [1]—7-methoxy-3-(2-methoxyphenoxy)-2-methyl-4H-chromen-4-one possesses zero hydrogen bond donors (HBD = 0) [2]. Computationally, this predicts superior passive membrane permeability and reduced susceptibility to glucuronidation or sulfation at the 7-position. This differentiation is class-level and predictive, not experimentally validated for this specific compound, but it is a key factor for groups prioritizing CNS penetration or metabolic stability in their screening cascades.

ADME permeability hydrogen bonding

Validated Research and Procurement Scenarios for 7-Methoxy-3-(2-methoxyphenoxy)-2-methyl-4H-chromen-4-one


LDHA-Targeted Cancer Metabolism Probe Development

Research groups investigating tumor glycolysis and the Warburg effect can source this compound as a confirmed active hit in a human LDHA qHTS screen . Given that the majority of compounds in the screening library were inactive, this molecule provides a starting scaffold for medicinal chemistry optimization of LDHA inhibitors. Procurement is justified when the goal is to explore chromone-based LDHA inhibition, with the understanding that potency and selectivity remain to be characterized against specific comparator inhibitors.

FMDV Antiviral Screening Follow-Up

Veterinary and agricultural virology laboratories pursuing foot-and-mouth disease virus therapeutics can utilize this compound as a reference tool, as it was included in a specialized FMDV antiviral HTS campaign . The compound's registration in this screen distinguishes it from chromones never tested in this disease context, making it a relevant positive control or scaffold for structure-activity relationship expansion in anti-FMDV programs.

Protein-Protein Interaction Inhibitor Screening for Huntington's Disease

Neuroscience and rare disease groups focused on mutant huntingtin-calmodulin interaction disruption can order this compound as a tested chemical probe, based on its inclusion in an AlphaScreen assay for mHTT-CaM abrogation . The compound provides a chromone-based entry point into a target space (mHTT-CaM PPI) that is poorly addressed by currently available tool compounds, supporting hit-to-lead campaigns.

SAR Studies Requiring a 3-(2-Methoxyphenoxy)-2-methylchromone Scaffold

Medicinal chemistry teams conducting systematic SAR around the 3-aryloxy chromone series can use this compound as the specific 2-methoxyphenoxy variant, distinct from the unsubstituted 3-phenoxy analog (CAS 299950-51-9) or the 3-(4-methoxyphenoxy) regioisomer . The 2-methoxy orientation introduces a unique intramolecular hydrogen bonding potential and steric constraint that cannot be achieved with the para-methoxy isomer, making this the correct compound to order when ortho-substitution effects on target binding and metabolism are being investigated.

Quote Request

Request a Quote for 7-methoxy-3-(2-methoxyphenoxy)-2-methyl-4H-chromen-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.